N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2,6-difluoroaniline with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2,6-difluoroaniline-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the sulfonamide moiety.
Scientific Research Applications
N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new antibiotics or anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the sulfonamide moiety play crucial roles in its binding affinity and specificity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-3-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position.
N-(2,6-difluorophenyl)-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both the 2,6-difluorophenyl group and the 3-nitrobenzenesulfonamide moiety. This combination imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H8F2N2O4S |
---|---|
Molecular Weight |
314.27 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8F2N2O4S/c13-10-5-2-6-11(14)12(10)15-21(19,20)9-4-1-3-8(7-9)16(17)18/h1-7,15H |
InChI Key |
MTBZLMOKCNKJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC=C2F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.